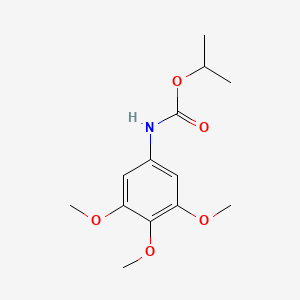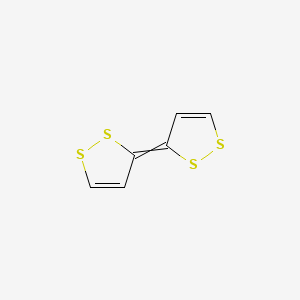
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole is a unique organic compound characterized by its distinctive dithiol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and aldehydes or ketones, which undergo condensation reactions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dithiol moiety allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiol compounds.
Applications De Recherche Scientifique
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole involves its interaction with various molecular targets and pathways. The dithiol structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3H-1,2-Dithiol-3-ylidene)acetaldehyde
- 3-(3H-1,2-Dithiol-3-ylidene)ketone
Uniqueness
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole stands out due to its unique dithiol structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Propriétés
Numéro CAS |
80608-63-5 |
|---|---|
Formule moléculaire |
C6H4S4 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
3-(dithiol-3-ylidene)dithiole |
InChI |
InChI=1S/C6H4S4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
Clé InChI |
FAVXXRLKMWEUDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSSC1=C2C=CSS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


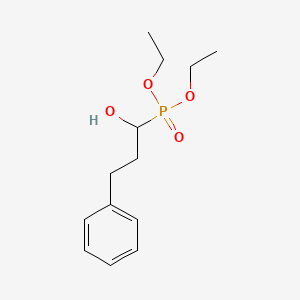
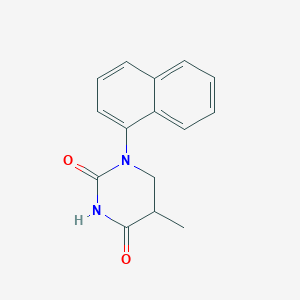

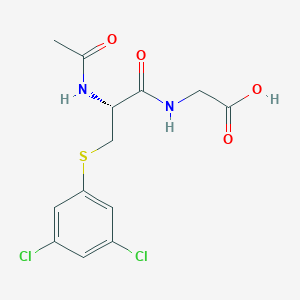
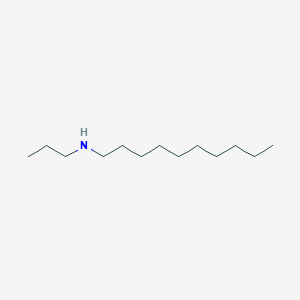
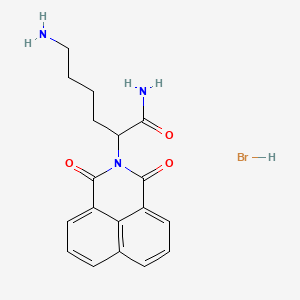
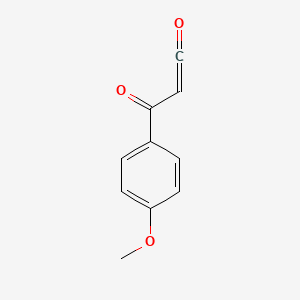
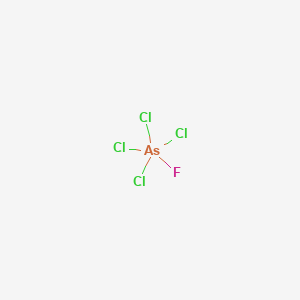

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
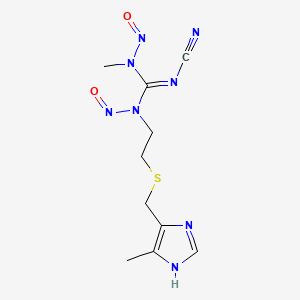
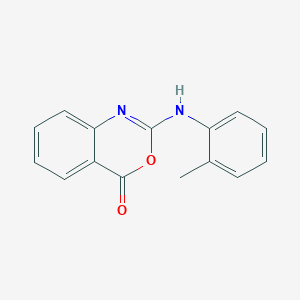
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
